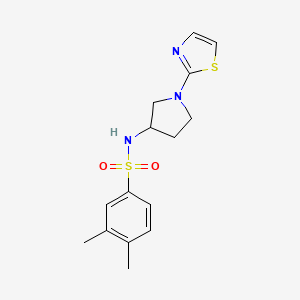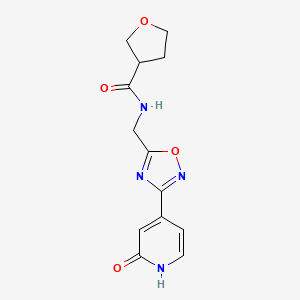![molecular formula C18H21NO5 B2928280 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 853104-97-9](/img/structure/B2928280.png)
3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a synthetic organic compound Structurally, it features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid can be achieved through multi-step organic reactions. A common approach includes the condensation of ethyl 4-methoxyphenylacetate with a suitable aldehyde to form an intermediate, which then undergoes cyclization to form the pyrrole ring. The final step involves the introduction of a propanoic acid group through various chemical reactions. These steps typically require reagents such as acids, bases, and oxidizing agents, under controlled temperatures and pressures.
Industrial Production Methods: : In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process optimization includes the use of larger reaction vessels, automation of reagent addition, and continuous monitoring of reaction parameters to ensure consistency and yield. Safety protocols are critical due to the handling of hazardous chemicals and the need to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the ethoxycarbonyl group can be converted into a carboxyl group, resulting in changes in its reactivity and potential biological activity.
Reduction: : Reduction reactions can target the carbonyl groups present in the molecule, potentially transforming them into alcohols or other reduced forms.
Substitution: : The aromatic ring of the compound allows for electrophilic substitution reactions, introducing various functional groups that can alter its properties.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acid derivatives, while reduction can yield alcohols or alkanes. Substitution reactions typically introduce new functional groups onto the aromatic ring, potentially enhancing its bioactivity or chemical properties.
科学研究应用
Chemistry: : In chemistry, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is used as a building block for synthesizing more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and in studies involving aromatic substitution reactions.
Biology and Medicine: : The compound is investigated for its potential biological activity, including its role as a pharmacophore in drug development. Its structure allows for interaction with various biological targets, making it a candidate for designing new therapeutic agents.
Industry: : Beyond its academic and pharmaceutical applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials that benefit from its unique chemical properties.
作用机制
The mechanism by which 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pyrrole ring and the ethoxycarbonyl group are key functional areas that enable binding and modulation of target activity. Pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation, depending on the specific application.
相似化合物的比较
Compared to similar compounds, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole
Ethyl 4-methoxyphenylacetate
5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Do you have any questions or need more details about any particular section?
属性
IUPAC Name |
3-[3-ethoxycarbonyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-24-18(22)15-11-16(13-5-7-14(23-3)8-6-13)19(12(15)2)10-9-17(20)21/h5-8,11H,4,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVUJDSVGSAIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)OC)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
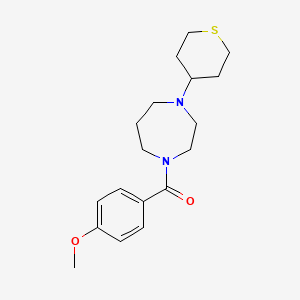
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2928198.png)
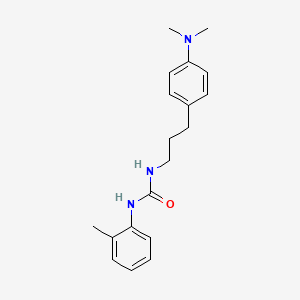
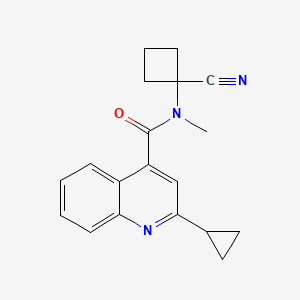

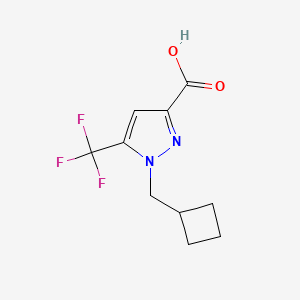
![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928205.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)
![1-(3,5-dimethylpiperidin-1-yl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2928209.png)
![Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928210.png)
![2-Chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2928213.png)
